7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-3-30-18-10-6-16(7-11-18)25-12-13-26-20(21(25)28)23-24-22(26)31-14-19(27)15-4-8-17(29-2)9-5-15/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTATXQNSPQSUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel heterocyclic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1242902-90-4 |
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance, derivatives of triazole compounds have been evaluated for their effectiveness against various cancer cell lines. A study conducted by the National Cancer Institute assessed the activity of related compounds against 60 cancer cell lines, including leukemia and breast cancer. The results indicated significant antineoplastic activity, suggesting these compounds could serve as promising anticancer agents .
Case Study: Antitumor Efficacy
In a specific case involving a derivative of the triazolo compound, researchers observed enhanced antitumor activity when substituents were modified. For example, replacing certain groups in the structure led to increased efficacy against MDA-MB-468 breast cancer cells . This highlights the importance of structural modifications in enhancing biological activity.
Antimicrobial Activity
In addition to antitumor properties, compounds within this chemical class have also demonstrated antimicrobial effects. A study on related pyrazole derivatives showed promising antibacterial and antifungal activities against pathogenic bacteria. The compounds were tested in vitro and exhibited significant inhibition compared to standard antibiotics .
Table of Antimicrobial Activity
| Compound Name | Activity Type | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|---|
| 7-(4-ethoxyphenyl)-3-thio-[1,2,4]triazolo[4,3-a]pyrazin | Antibacterial | Staphylococcus aureus | 15 |
| 7-(4-ethoxyphenyl)-3-thio-[1,2,4]triazolo[4,3-a]pyrazin | Antifungal | Candida albicans | 12 |
The biological activity of This compound may be attributed to its ability to interfere with cellular processes in target cells. The triazole ring is known for its role in inhibiting enzymes involved in DNA synthesis and repair mechanisms in cancer cells. Additionally, the thioether moiety may enhance membrane permeability and facilitate cellular uptake of the compound.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Compounds like the trifluoromethyl derivative () exhibit increased metabolic stability and receptor binding affinity compared to the target compound’s ethoxy/methoxy substituents .
- Amino vs. Thioether Linkages: The 8-amino derivative () shows higher aqueous solubility, making it more suitable for oral administration, whereas the thioether in the target compound may enhance membrane permeability .
- Fluorine vs.
Analytical Characterization
- The target compound’s quantification would likely follow non-aqueous potentiometric titration, as validated for its fluorobenzyl analog (). However, its higher molecular weight and lipophilicity may necessitate adjustments in solvent systems .
Q & A
Q. What synthetic methodologies are commonly employed to prepare triazolopyrazinone derivatives like this compound?
The compound is synthesized via a two-step procedure:
- Step 1 : Activation of a carboxylic acid using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour.
- Step 2 : Condensation with a substituted hydrazinopyrazinone under reflux for 24 hours, followed by purification via recrystallization from DMFA/i-propanol . This method allows versatility in substituting the aryl/heteroaryl groups at positions 3 and 7 of the triazolopyrazine core.
Q. How is structural characterization performed for triazolopyrazinone derivatives?
Key techniques include:
- 1H-NMR : Analysis of aromatic protons (e.g., δ 7.35–8.08 ppm for aryl groups) and substituents like methoxy (δ ~3.66 ppm) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1716 cm⁻¹) and thioether (C-S, ~650–750 cm⁻¹) functional groups .
- Elemental Analysis : Confirmation of molecular composition (e.g., C, H, N, S ratios) .
Q. What strategies ensure purity and yield optimization during synthesis?
- Recrystallization : DMFA/i-propanol mixtures are effective for removing unreacted starting materials .
- TLC Monitoring : Used to track reaction progress (e.g., in coupling reactions involving EDCI/HOBt) .
- Column Chromatography : Applied for derivatives with poor crystallinity, using silica gel and eluents like chloroform/methanol .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution on the triazolopyrazine core?
- Temperature Control : Prolonged reflux (18–24 hours) ensures complete cyclization and minimizes side products .
- Catalyst Selection : Use of DIPEA (diisopropylethylamine) enhances coupling efficiency in amide bond formation .
- Solvent Effects : Polar aprotic solvents (DMFA, DMF) stabilize intermediates and improve solubility of aromatic reactants .
Q. What structural modifications impact biological activity or physicochemical properties?
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility but may reduce metabolic stability .
- Thioether Linkers : The (2-oxoethyl)thio group introduces conformational flexibility, potentially improving target binding .
- Aryl Group Variations : Bulkier substituents (e.g., tert-butyl) increase steric hindrance, affecting crystallinity and bioavailability .
Q. How do solubility challenges influence experimental design for in vitro assays?
- Solvent Screening : Chloroform and methanol are preferred for dissolution, but DMSO may be required for polar derivatives .
- Surfactant Use : Polysorbate-80 or cyclodextrins can stabilize suspensions in aqueous media .
- pH Adjustment : Protonation/deprotonation of the triazole ring (pKa ~4–6) modulates solubility in buffered solutions .
Q. How are contradictory data resolved in structure-activity relationship (SAR) studies?
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., thiadiazine vs. triazolo isomers) .
- Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., methoxy vs. ethoxy) on reactivity .
- Control Experiments : Re-synthesizing disputed derivatives under standardized conditions clarifies reproducibility issues .
Q. What stability considerations are critical for long-term storage?
- Moisture Sensitivity : Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the thioether linkage .
- Temperature : Refrigeration (2–8°C) is recommended for labile derivatives, especially those with nitro or trifluoromethyl groups .
- Light Exposure : Amber vials prevent photodegradation of aromatic moieties (e.g., 4-ethoxyphenyl) .
Q. How can computational tools aid in predicting metabolic pathways or toxicity?
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (~3.5–4.0) and CYP450 inhibition risks .
- Metabolite Identification : Molecular docking identifies potential sites for oxidative metabolism (e.g., demethylation of methoxy groups) .
- Toxicity Alerts : Tools like Derek Nexus flag structural alerts (e.g., thioether-related hepatotoxicity) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazolopyrazinones
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 100°C (Step 1); Reflux (Step 2) | Maximizes cyclization | |
| Solvent | DMFA/DMF | Enhances reactant solubility | |
| Purification Method | Recrystallization (DMFA/i-PrOH) | Removes unreacted impurities |
Q. Table 2. Spectral Data for Structural Confirmation
| Functional Group | 1H-NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic Protons | 7.35–8.08 (multiplet) | N/A | |
| Methoxy (-OCH3) | ~3.66 (singlet) | ~1250 (C-O stretch) | |
| Carbonyl (C=O) | N/A | ~1716 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
